2-Methylcyclopentanone
Overview
Description
2-Methylcyclopentanone is a chemical compound with the molecular formula C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da . It is a useful synthetic intermediate and is used in the laboratory for various chemical reactions .
Synthesis Analysis
2-Methylcyclopentanone can be synthesized from Methyl 1-methyl-2-oxocyclopentanecarboxylate. The process involves the addition of water and concentrated sulfuric acid, followed by heating at 100°C for 10 hours . The system is then cooled to room temperature, and the organic phase is washed with sodium hydrogencarbonate and saturated brine. After drying over anhydrous sodium sulfate and distilling off the solvent, 2-Methylcyclopentanone is obtained .Molecular Structure Analysis
The molecular structure of 2-Methylcyclopentanone consists of a five-membered ring (cyclopentanone) with a methyl group attached to one of the carbon atoms . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylcyclopentanone are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to the presence of the carbonyl group. It’s used as a synthetic intermediate, indicating its involvement in synthesis reactions .Physical And Chemical Properties Analysis
2-Methylcyclopentanone is a clear, colorless to very slightly yellow liquid . It has a boiling point of 139°C and a melting point of -75°C . The density of 2-Methylcyclopentanone is 0.917 g/mL at 25°C .Scientific Research Applications
Chemical Properties and Structure
“2-Methylcyclopentanone” is a chemical compound with the formula C6H10O and a molecular weight of 98.1430 . It is also known as α-Methylcyclopentanone or 2-Methylcyclopentan-1-one .
Thermodynamic Properties
The thermodynamic properties of 2-Methylcyclopentanone have been critically evaluated and are available in databases like the NIST ThermoData Engine . These properties are crucial for understanding the behavior of this compound under different conditions.
Vapor Sensing Mechanism
2-Methylcyclopentanone has been used in the development of vapor-sensing mechanisms. For instance, it has been used in the creation of MnO2-Polymer Nanocomposites, which have shown an enhanced response for 2-Methylcyclopentanone vapor . This application is particularly useful in the field of environmental monitoring and safety.
Catalyst in Baeyer-Villiger Oxidation
2-Methylcyclopentanone has been used as a catalyst in the Baeyer-Villiger oxidation of ketones . This reaction is a widely used method for the conversion of ketones to esters and lactones, which are important intermediates in the synthesis of various organic compounds.
Cell Analysis Methods
This compound is used in cell analysis methods . The exact nature of its use in this field is not specified, but it could be involved in processes such as cell staining, cell viability assays, or other cell-based experiments.
Industrial Testing Applications
2-Methylcyclopentanone is used in industrial testing applications . While the specific tests are not mentioned, it could be used in quality control, product development, or other types of industrial research.
Safety and Hazards
2-Methylcyclopentanone is classified as a flammable liquid and vapor . It’s recommended to keep the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s advised to wash off immediately with soap and plenty of water . If swallowed, do not induce vomiting and seek medical attention immediately .
Mechanism of Action
Target of Action
2-Methylcyclopentanone, also known as α-Methylcyclopentanone, is a chemical compound with the molecular formula C6H10O It’s known to be a useful synthetic intermediate .
Mode of Action
It has been used in the synthesis of mk-0354, a partial agonist of nicotinic acid and g-protein-coupled receptor 109a . This suggests that it may interact with these targets, leading to changes in cellular signaling.
Biochemical Pathways
Given its use in the synthesis of mk-0354, it may indirectly influence pathways related to nicotinic acid and g-protein-coupled receptor 109a .
Pharmacokinetics
Its physical properties such as boiling point (139 °c) and density (0917 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a synthetic intermediate suggests that it may contribute to the effects of the compounds it helps synthesize .
properties
IUPAC Name |
2-methylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLDMFVRPABBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862554 | |
Record name | Cyclopentanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopentanone | |
CAS RN |
1120-72-5, 28631-88-1 | |
Record name | 2-Methylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentan-1-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOPENTANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of 2-methylcyclopentanone?
A1: The molecular formula of 2-methylcyclopentanone is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: Is there spectroscopic data available for 2-methylcyclopentanone?
A2: Yes, research using microwave Fourier transform spectroscopy has provided information on the rotational energy levels of 2-methylcyclopentanone. [] This technique allows for the determination of molecular constants related to its structure and internal rotation. [] Additionally, vibrational spectra and theoretical calculations have also been reported for this compound. []
Q3: Has the stability of 2-methylcyclopentanone been studied under various conditions?
A3: While specific stability studies under a wide range of conditions are limited in the provided literature, its use as a starting material and intermediate in various synthetic procedures suggests relative stability under standard laboratory conditions. [, , , , , ]
Q4: Are there any studies on the use of 2-methylcyclopentanone in Baeyer-Villiger oxidation?
A4: Yes, 2-methylcyclopentanone has been investigated as a substrate in Baeyer-Villiger oxidation reactions. [] These studies have explored the use of various oxorhenium complexes as catalysts for converting 2-methylcyclopentanone to its corresponding lactone. [] The research aimed to optimize reaction conditions, such as catalyst loading and oxidant choice, for efficient and selective lactone formation. []
Q5: Have computational methods been employed to study 2-methylcyclopentanone?
A5: Absolutely. Computational studies utilizing density functional theory (DFT) have provided insights into the energetic properties and reactivity of 2-methylcyclopentanone. [, ] These studies have explored the chemoselectivity of its reactions with nucleophiles like benzohydrazide, revealing insights into reaction pathways and product formation. []
Q6: How do structural modifications of 2-methylcyclopentanone affect its reactivity?
A6: Research indicates that the position of the methyl group significantly influences the reactivity of substituted cyclopentanones. [] For instance, 2-methylcyclopentanone exhibits distinct reactivity compared to cyclopentanone in reactions with formaldehyde under acidic conditions. [] This difference arises from the steric and electronic influences of the methyl substituent. []
Q7: Are there studies on the ADME properties of 2-methylcyclopentanone?
A7: The provided research papers primarily focus on synthetic and chemical aspects of 2-methylcyclopentanone. Detailed studies on its ADME properties are not covered in these papers.
Q8: Has 2-methylcyclopentanone shown any biological activity in in vitro or in vivo studies?
A8: While 2-methylcyclopentanone itself is not a focus of biological studies in the provided papers, it's worth noting that it's found as a component in the anal gland secretions of certain Azteca ants. [] These secretions, which include 2-methylcyclopentanone, elicit sustained alarm behavior in ant workers, suggesting a potential role as pheromones. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.